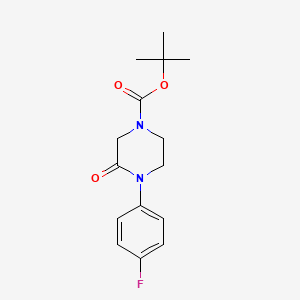

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Description

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (CAS: 1284243-44-2) is a piperazine derivative featuring a tert-butyl carbamate protecting group, a 3-oxopiperazine core, and a 4-fluorophenyl substituent. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, and targeted protein degraders . Its structural versatility allows for modifications at the piperazine nitrogen, the phenyl ring, and the carbonyl group, enabling diverse pharmacological applications.

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLGMXONVCDCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of flow microreactor systems allows for precise control over reaction parameters, leading to improved yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

- Medicinal Chemistry : The target compound is critical in synthesizing deubiquitinase-targeting chimeras (DUBTACs), where its tert-butyl group facilitates selective protein stabilization .

- Antimicrobial Activity : Analogs like int-17 () enhance antibiotic efficacy by inhibiting bacterial efflux pumps .

- Structural Insights : Crystallographic studies using SHELX software () reveal that fluorine substitution minimizes ring puckering in the piperazine core, stabilizing bioactive conformations .

Biological Activity

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (CAS No. 1284243-44-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 294.32 g/mol. It is characterized by the presence of a piperazine ring, a fluorophenyl group, and a tert-butyl ester, contributing to its unique pharmacological profile.

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric conditions.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its reported activities:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and DU-145 (prostate cancer) cell lines, suggesting its role as a potential anticancer agent.

- Neuropharmacological Effects : In animal models, the compound exhibited properties that may alleviate symptoms of depression and anxiety, indicating its potential as a therapeutic agent for mood disorders.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Key findings include:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, making it more accessible for research purposes.

- Bioactivity Screening : High-throughput screening methods have been employed to evaluate its effects on various biological targets, leading to the identification of its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.